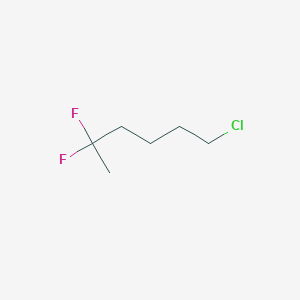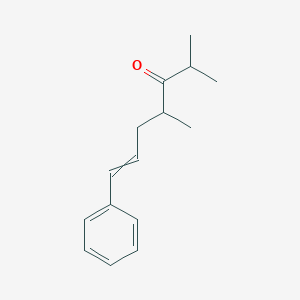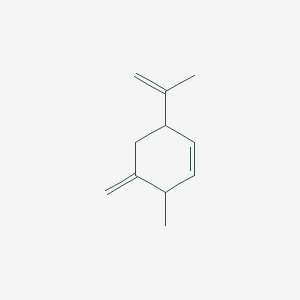
3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of 3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions. For example, the compound can be synthesized by the reaction of a cyclohexene derivative with a methylating agent and a prop-1-en-2-yl group source . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield saturated hydrocarbons .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential anti-inflammatory and anti-cancer properties . In the medical field, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets . Industrially, it is used in the production of fragrances and flavoring agents due to its unique aromatic properties .
Mechanism of Action
The mechanism of action of 3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene can be compared with other similar compounds, such as 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene and 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)cyclohexene . These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Properties
CAS No. |
670220-33-4 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
3-methyl-4-methylidene-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-5-9(3)10(4)7-11/h5-6,9,11H,1,4,7H2,2-3H3 |
InChI Key |
ADALHAXVDKJJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(CC1=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
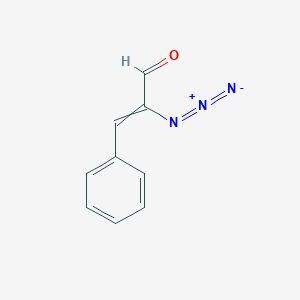
![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)
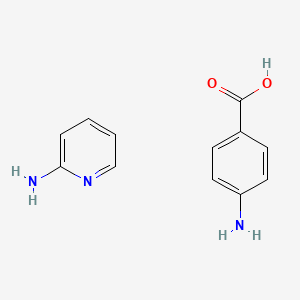


![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)

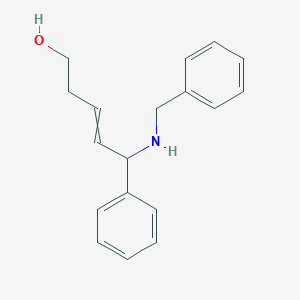
![N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide](/img/structure/B12539197.png)
